molecular formula C6H13NO5 B1172567 Mosaic gold CAS No. 12738-87-3

Mosaic gold

Cat. No.: B1172567
CAS No.: 12738-87-3
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Description

Mosaic Gold, chemically known as Tin(IV) Sulfide (SnS2), is a gold-yellow, crystalline inorganic compound with significant historical and modern research applications . Historically known as aurum musivum , it was used as a golden pigment for gilding wood and metalwork in art, valued for its metallic luster and high reflective quality . In contemporary research, SnS2 is recognized as a semiconductor with a band gap of approximately 2.2 eV, making it a compelling material for photoelectrochemical studies, photocatalysis, and photovoltaic cells . Its negative conduction band edge position allows it to function as a reductive photocatalyst with good stability under acidic and neutral conditions . Recent research focuses on its application in next-generation energy storage, where it serves as a promising anode material in lithium-ion battery prototypes and as a component in supercapacitors . Studies also explore its use in photodetectors and other catalytic devices . Researchers should note that the properties and stability of SnS2 can be influenced by the synthesis method, which affects its morphology, phase composition, and microstructure . Common synthesis routes include hydrothermal synthesis and salt-melting techniques . It is important to consider that, like other metal sulfides, SnS2 can be vulnerable to photocorrosion, and its stability varies under different environmental conditions . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

12738-87-3

Molecular Formula

C6H13NO5

Synonyms

TIN(IV)SULPHIDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize mosaic gold’s properties and applications, it is compared below with cadmium sulfide (CdS), iron pyrite (FeS₂), gold leaf (Au), and tin(IV) oxide (SnO₂). These compounds were selected based on structural (metal sulfides) or functional (pigments/coatings) similarities.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Chemical Formula Oxidation State Color Primary Applications Stability Toxicity
This compound SnS₂ Sn⁴⁺ Golden-yellow Decorative bronzing, gilding, ceramics Stable in dry air; oxidizes in moisture Low
Cadmium Sulfide CdS Cd²⁺ Bright yellow Pigments, semiconductors, solar cells Degrades under UV/acidic conditions High (carcinogenic)
Iron Pyrite FeS₂ Fe²⁺ Brassy metallic Costume jewelry, sulfuric acid production Prone to oxidation (tarnishes) Low
Gold Leaf Au Au⁰ Metallic yellow High-end gilding, art, electronics Highly stable (no tarnishing) Non-toxic
Tin(IV) Oxide SnO₂ Sn⁴⁺ White Ceramic opacifier, gas sensors Thermally stable; inert Low

Structural and Functional Comparisons

Cadmium Sulfide (CdS)
  • Structural Similarity : Both SnS₂ and CdS are metal sulfides with layered structures. However, Cd²⁺ in CdS adopts a hexagonal wurtzite structure, whereas Sn⁴⁺ in SnS₂ forms an octahedral coordination .
  • Functional Contrast : While both are used as yellow pigments, CdS is favored in industrial applications like solar cells due to its semiconductor properties. However, its toxicity limits use in consumer products, unlike SnS₂ .
Iron Pyrite (FeS₂)
  • Structural Similarity : FeS₂ and SnS₂ share a cubic crystal system (pyrite structure for FeS₂ vs. hexagonal for SnS₂). Both exhibit metallic luster but differ in oxidation states (Fe²⁺ vs. Sn⁴⁺) .
  • Functional Contrast : FeS₂’s brassy appearance makes it popular in costume jewelry, but it tarnishes easily. SnS₂’s stability in dry environments makes it superior for long-term decorative use .
Gold Leaf (Au)
  • Functional Similarity : Both are used for gilding, but gold leaf offers unparalleled durability and resistance to tarnishing. SnS₂ serves as a cost-effective alternative for projects where longevity is less critical .
  • Economic Factor: Gold’s high cost (≈$60/g) limits its use, whereas SnS₂ is affordable (≈$0.50/g), making it accessible for large-scale applications .
Tin(IV) Oxide (SnO₂)
  • Structural Similarity: Both SnS₂ and SnO₂ contain Sn⁴⁺, but SnO₂’s oxygen ligands create a tetragonal rutile structure. SnO₂ is electrically conductive, whereas SnS₂ is a dielectric material .
  • Functional Contrast: SnO₂ is a white pigment and gas sensor material, contrasting with SnS₂’s golden pigment applications.

Research Findings and Stability Analysis

Modern analytical techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM), highlight key differences:

  • SnS₂ vs. CdS : Surface analysis reveals CdS undergoes photo-corrosion under UV light, limiting its outdoor use. SnS₂, while moisture-sensitive, maintains color integrity indoors .
  • SnS₂ vs. FeS₂: FeS₂ forms iron oxides upon oxidation, leading to discoloration.

Preparation Methods

Early Chinese Alchemical Practices

The earliest documented synthesis of this compound appears in Ge Hong’s Baopuzi (circa 300 CE), which describes combining tin and sulfur compounds under controlled heating. Chinese alchemists utilized stannic chloride (SnCl₄) and sulfur, achieving SnS₂ through redox reactions facilitated by ammonium salts. This method laid the groundwork for later European adaptations, emphasizing the critical role of ammonium chloride (NH₄Cl) in oxidizing tin(II) sulfide (SnS) to tin(IV) sulfide.

Medieval European Innovations

By the 13th century, European manuscripts such as the Liber colorum and Cennino Cennini’s Libro dell’arte detailed refined protocols involving tin-mercury amalgams. A typical recipe involved:

  • Tin amalgam : 16 parts tin, 5 parts mercury

  • Sulfur : 6 parts

  • Sal ammoniac (NH₄Cl) : 4 parts

These ingredients were ground, mixed, and heated in a sand bath for 3–9 hours, yielding a golden sublimate. The mercury amalgam increased the tin’s surface area, enhancing reactivity with sulfur and NH₄Cl.

Table 1: Historical Recipes for this compound Synthesis

SourceTin (parts)Mercury (parts)Sulfur (parts)NH₄Cl (parts)Heating Duration
Baopuzi (300 CE)127610 hours
Liber colorum165649 hours
Cennini (1420s)83423 hours

Traditional Alchemical Synthesis

Amalgam Method

The amalgam-based approach dominated European workshops until the 18th century. Key steps included:

  • Amalgamation : Melting tin with mercury (1:0.3 molar ratio) to form a pliable alloy.

  • Grinding : Mixing the amalgam with sulfur and NH₄Cl in a mortar to ensure homogeneity.

  • Sublimation : Heating the mixture at 270–370°C in a sealed glass vessel for 4–9 hours.

The NH₄Cl decomposed into NH₃ and HCl, which catalyzed SnS oxidation:

NH4ClNH3+HCl(at 338°C)\text{NH}4\text{Cl} \rightarrow \text{NH}3 + \text{HCl} \quad \text{(at 338°C)}
SnS+2HClSnCl2+H2S\text{SnS} + 2\text{HCl} \rightarrow \text{SnCl}2 + \text{H}2\text{S}
H2S+S+NH3(NH4)2Sx(polysulfide)\text{H}2\text{S} + \text{S} + \text{NH}3 \rightarrow (\text{NH}4)2\text{S}x \quad \text{(polysulfide)}
SnCl2+(NH4)2SxSnS2+2NH4Cl\text{SnCl}2 + (\text{NH}4)2\text{S}x \rightarrow \text{SnS}2 + 2\text{NH}_4\text{Cl}

This process yielded hexagonal SnS₂ crystals with 70–80% purity.

Challenges and Adaptations

Historical accounts note variability in product quality due to inconsistent heating and impurities. Artisans mitigated this by:

  • Ash insulation : Moderating temperature fluctuations during sublimation.

  • Post-synthesis grinding : Refining the sublimate into a fine powder for gilding.

Modern Hydrothermal Synthesis

Standardized Protocol

Contemporary methods prioritize stoichiometric control and reproducibility. A typical hydrothermal synthesis involves:

  • Precursor solution : Dissolving 1 mmol SnCl₄·5H₂O and 2 mmol thiourea (CS(NH₂)₂) in 40 mL deionized water.

  • Reaction : Autoclaving at 180–220°C for 12–24 hours.

  • Post-processing : Washing with ethanol and drying at 80°C.

Table 2: Hydrothermal Synthesis Parameters

ParameterOptimal RangeEffect on SnS₂ Quality
Temperature180–220°CHigher temps increase crystallinity
Time12–24 hoursLonger durations enhance yield
pH2.5–3.5Acidic conditions favor SnS₂
Sn:S Molar Ratio1:2Prevents SnS or Sn₂S₃ formation

Mechanistic Insights

Thiourea acts as both sulfur source and reducing agent, facilitating Sn⁴⁺ reduction and sulfide ion release:

CS(NH2)2+H2OCO2+2NH3+H2S\text{CS(NH}2\text{)}2 + \text{H}2\text{O} \rightarrow \text{CO}2 + 2\text{NH}3 + \text{H}2\text{S}
SnCl4+2H2SSnS2+4HCl\text{SnCl}4 + 2\text{H}2\text{S} \rightarrow \text{SnS}_2 + 4\text{HCl}

This method achieves >95% purity with hexagonal platelet morphology.

Solid-State Reaction Protocols

Direct Elemental Combination

Tin and sulfur powders are mixed in a 1:2 molar ratio and heated under inert atmosphere:

  • Temperature profile : Ramp to 500°C at 5°C/min, hold for 6 hours.

  • Product : Micron-scale SnS₂ flakes with 85–90% yield.

Ammonium Chloride-Assisted Synthesis

Adding NH₄Cl (10 wt%) lowers the reaction temperature to 300°C by promoting sulfur mobility:

Sn+2S+NH4ClSnS2+NH3+HCl\text{Sn} + 2\text{S} + \text{NH}4\text{Cl} \rightarrow \text{SnS}2 + \text{NH}_3 + \text{HCl}

This method reduces energy costs but requires post-washing to remove NH₄Cl residues.

Characterization Techniques

Structural Analysis

  • X-ray diffraction (XRD) : Confirms hexagonal SnS₂ (JCPDS 23-0677) with peak ratios at 15.0°, 28.2°, and 32.1°.

  • Raman spectroscopy : Detects characteristic A₁g and Eᵤ modes at 315 cm⁻¹ and 205 cm⁻¹, respectively.

Morphological Assessment

  • SEM : Reveals hexagonal platelets (1–5 µm diameter) in hydrothermal samples vs. irregular grains (0.5–2 µm) in solid-state products.

  • TEM : Confirms single-crystalline nature with lattice spacing of 0.59 nm (100 plane).

Table 3: Analytical Techniques for SnS₂ Characterization

TechniqueApplicationKey Parameters
XRDCrystallinity, phase purity2θ = 15–35°, Cu Kα radiation
SEM-EDSMorphology, stoichiometry5–20 kV, Au/Pd coating
XPSSurface compositionSn 3d₅/₂ = 486.5 eV
FTIRFunctional groups400–4000 cm⁻¹ range

Comparative Analysis of Synthesis Methods

Yield and Purity

MethodYield (%)Purity (%)Crystal Size (µm)
Hydrothermal90–95>951–5
Solid-state85–9090–950.5–2
Amalgam (historical)70–8070–802–10

Applications

  • Historical : Gilding of manuscripts and sculptures (3–10 µm particles).

  • Modern : Photocatalysis (hydrothermal SnS₂) and optoelectronics (solid-state SnS₂) .

Q & A

Q. What are the established synthesis protocols for Mosaic gold, and how can researchers ensure reproducibility across laboratories?

this compound (tin sulfide, SnS₂) synthesis typically involves hydrothermal or solid-state reactions. For reproducibility:

  • Standardized protocols : Use stoichiometric ratios (e.g., 1:2 molar ratio of Sn:S) and controlled temperatures (e.g., 180–220°C for hydrothermal synthesis) .
  • Cross-lab validation : Share raw data (e.g., XRD patterns, SEM images) via open repositories to verify crystallinity and morphology .
  • Documentation : Include detailed metadata (e.g., precursor purity, heating rates) to mitigate batch variability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural properties?

Technique Application Detection Limit Reference
XRDCrystallinity>5% impurity
SEM-EDSMorphology~1 µm resolution
FTIRFunctional groups0.1% concentration
XPSSurface composition0.1 at%

Q. How does the historical use of this compound in art inform modern material degradation studies?

  • Comparative analysis : Use accelerated aging tests (e.g., UV exposure, humidity cycles) on synthesized samples and compare with historical artifacts .
  • Data triangulation : Cross-reference spectroscopic data (e.g., Raman shifts) with archival records to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound studies, particularly regarding its stability under varying environmental conditions?

  • Systematic meta-analysis : Aggregate datasets from prior studies (e.g., SnS₂ stability in acidic vs. alkaline environments) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Controlled experiments : Replicate conflicting studies under identical conditions (e.g., 70% RH, 25°C) while monitoring variables like oxygen exposure .
  • Machine learning : Train models on stability data to predict degradation thresholds and identify overlooked variables .

Q. What interdisciplinary approaches integrate this compound into materials science or cultural heritage research?

  • Hybrid methodologies : Combine electrochemical testing (e.g., corrosion resistance) with ethnographic data (e.g., historical crafting techniques) to develop conservation strategies .
  • Collaborative frameworks : Partner with museums to access artifact samples while adhering to ethical guidelines for destructive testing .

Q. How can computational modeling improve the design of this compound-based nanomaterials for optoelectronic applications?

  • Density Functional Theory (DFT) : Simulate electronic band structures to predict optical properties (e.g., bandgap tuning via sulfur vacancies) .
  • Validation : Compare computational results with experimental UV-Vis spectra to refine models .

Q. What statistical methods are recommended for analyzing heterogeneous datasets in this compound research (e.g., varying synthesis outcomes)?

  • Cluster analysis : Group datasets by synthesis parameters (e.g., temperature, precursor type) to identify dominant factors .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral data (e.g., FTIR peaks) to isolate critical degradation indicators .

Methodological Best Practices

  • Data quality assurance : Implement automated checks (e.g., outlier detection algorithms) during data collection to minimize errors .
  • Gold standard validation : Use benchmark datasets (e.g., ScholeXplorer-linked repositories) to validate analytical workflows .
  • Ethical replication : Share synthetic protocols via platforms like Zenodo to enhance reproducibility and interdisciplinary collaboration .

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